
4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a sulfonyl group connected to a benzene ring. This particular compound is not directly discussed in the provided papers, but its structural relatives are frequently studied for their potential biological activities, including anticancer properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of different amines with sulfonyl chlorides or other related precursors. For example, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, other papers describe the synthesis of various benzenesulfonamide derivatives through reactions involving hydrazinobenzenesulfonamide , or by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with different amines .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic methods such as NMR, FT-IR, and UV-Vis, as well as by X-ray crystallography. For instance, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was elucidated using these techniques, revealing a V-shaped molecule with a dihedral angle of 84.31(9)° between the two substituted benzene rings . Theoretical investigations, including DFT calculations, are also employed to predict and analyze the molecular structure, as seen in the study of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including photooxidation. For example, irradiation of 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions produced 4-chloronitrosobenzene and 4-chloronitrobenzene . These reactions are proposed to proceed through an N-peroxide intermediate to a nitro radical anion, which can be reduced or oxidized to the respective products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. The presence of substituents such as chloro, fluoro, or methyl groups can significantly influence these properties. For instance, the introduction of a 4-CF3-C6H4 moiety in certain sulfonamide derivatives increased their metabolic stability . The crystal packing and hydrogen bonding patterns also affect the physical properties, as seen in the crystal structure analysis of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate .
Applications De Recherche Scientifique
-
Pharmaceutical Research
- This compound could be used in the synthesis of new pharmaceuticals . Medicinal chemistry combines chemistry and pharmacology to design and develop new pharmaceutical compounds . Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .
- The methods of application or experimental procedures would involve chemical synthesis, which could be complex and require specialized knowledge and equipment .
- The outcomes of such research could lead to the development of new drugs, although specific results would depend on the nature of the research .
-
Antibacterial and Antituberculosis Effects
- This compound has been used in the synthesis of indole-based fluorinated chalcones and their benzenesulfonamide analogs . These compounds have been tested for their antibacterial and antituberculosis effects .
- The methods of application involve synthesizing the compounds and then testing them against various bacterial strains and Mycobacterium tuberculosis .
- The outcomes of these experiments showed that some of the compounds had promising antibacterial and antituberculosis effects .
-
Antioxidant Activity
- Some of the synthesized compounds showed antioxidant activity . This could make them useful in the treatment of diseases caused by oxidative stress .
- The methods of application involve testing the compounds for their ability to neutralize free radicals .
- The outcomes of these experiments showed that some of the compounds had promising antioxidant activity .
-
Cytotoxicity Against Cancer Cell Lines
- Some of the synthesized compounds were tested for their cytotoxicity against cancer cell lines .
- The methods of application involve testing the compounds against various cancer cell lines .
- The outcomes of these experiments showed that some of the compounds had promising cytotoxic effects against certain cancer cell lines .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-7-9(14)3-6-11(12)15/h1-7,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVSMXIZNGAENB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406548 |
Source


|
| Record name | 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |
CAS RN |
290331-05-4 |
Source


|
| Record name | 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)
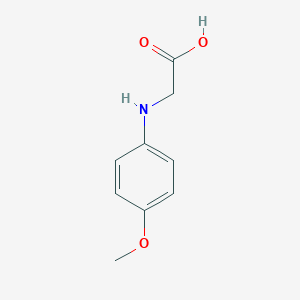

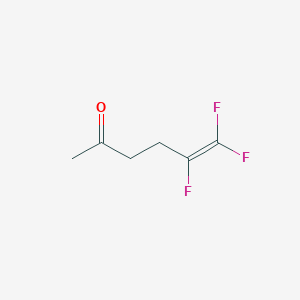
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
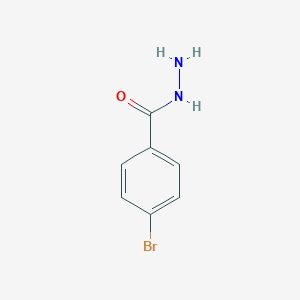
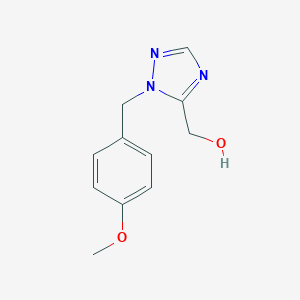
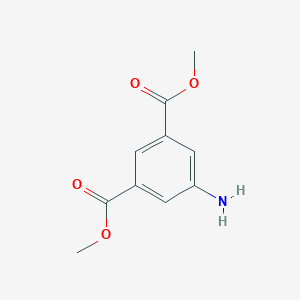
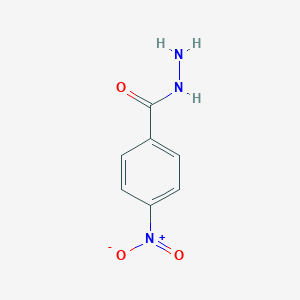

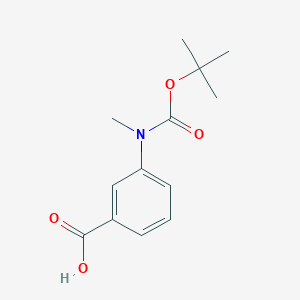
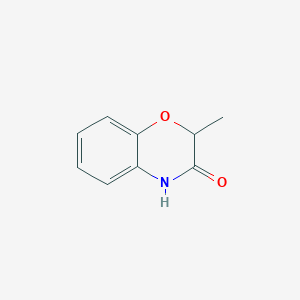
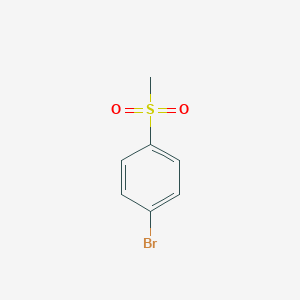
![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)